molecular formula C17H12N4O7S2 B2752345 6-(((5-acetamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-nitrobenzoate CAS No. 896016-07-2

6-(((5-acetamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-nitrobenzoate

Cat. No.: B2752345
CAS No.: 896016-07-2
M. Wt: 448.42
InChI Key: ZMYBZVVWAZEEAN-UHFFFAOYSA-N
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Description

6-(((5-Acetamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-nitrobenzoate is a complex synthetic compound designed for advanced pharmaceutical and life sciences research. This chemical integrates a 1,3,4-thiadiazole core, a privileged scaffold in medicinal chemistry known for its diverse biological activities and ability to serve as a bioisostere for pyrimidine and oxadiazole rings . The sulfur atom within the thiadiazole ring enhances the compound's liposolubility, thereby improving its potential to cross cellular membranes and interact with biological targets . The molecular structure is further characterized by a 4-oxo-4H-pyran moiety and a 2-nitrobenzoate ester group, a functional group pattern observed in other bioactive molecules . Compounds based on the 4-oxo-4H-pyran scaffold have been identified as functional antagonists for G-protein coupled receptors (GPCRs), such as the apelin (APJ) receptor, which is a critical mediator of cardiovascular homeostasis . Furthermore, 1,3,4-thiadiazole derivatives have demonstrated significant potential in anticancer drug discovery, exhibiting activity against various human cancer cell lines, including chronic myelogenous leukemia, and functioning through the inhibition of key enzymes like tyrosine kinases . The presence of the acetamido group on the thiadiazole ring provides a site for hydrogen bonding, which can be critical for interactions with enzyme active sites, while the nitrobenzoate ester contributes to the molecule's overall electronic profile and binding characteristics . This combination of features makes this compound a promising candidate for researchers investigating novel therapeutic agents, particularly in the areas of oncology, cardiovascular disease, and enzyme inhibition. The product is provided for non-human research applications only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

[6-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N4O7S2/c1-9(22)18-16-19-20-17(30-16)29-8-10-6-13(23)14(7-27-10)28-15(24)11-4-2-3-5-12(11)21(25)26/h2-7H,8H2,1H3,(H,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMYBZVVWAZEEAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NN=C(S1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N4O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-(((5-acetamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-nitrobenzoate is a complex organic compound with significant potential in medicinal chemistry. Its unique structure combines a pyran ring, a thiadiazole moiety, and various functional groups that contribute to its biological activity. This article explores the biological activities of this compound, including its antimicrobial properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C21H21N3O7SC_{21}H_{21}N_{3}O_{7}S with a molecular weight of approximately 417.5 g/mol. The structural features include:

  • Pyran ring : Contributes to the compound's reactivity.
  • Thiadiazole moiety : Known for its diverse biological activities.
  • Acetamido group : Enhances solubility and bioavailability.

Synthesis

The synthesis of 6-(((5-acetamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-nitrobenzoate typically involves multi-step reactions that incorporate various reagents and conditions to ensure the formation of the desired product.

Antimicrobial Activity

Research has demonstrated that this compound exhibits notable antimicrobial properties. Studies have tested its efficacy against various bacterial strains, including Gram-positive and Gram-negative bacteria. The minimal inhibitory concentrations (MICs) observed were promising:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus25
Escherichia coli50
Pseudomonas aeruginosa100

These results indicate that the compound may serve as a potential lead for developing new antibiotics.

The proposed mechanism involves the inhibition of bacterial cell wall synthesis and interference with nucleic acid metabolism. The thiadiazole moiety is believed to play a crucial role in disrupting cellular processes by targeting specific enzymes involved in these pathways.

Case Studies and Research Findings

  • Study on Antibacterial Activity : A recent study evaluated the antibacterial activity of various derivatives of thiadiazole compounds, including our target compound. The findings indicated that modifications to the thiadiazole ring significantly affected antibacterial potency, with certain derivatives showing enhanced activity against resistant strains of bacteria .
  • In Vitro Testing : In vitro assays demonstrated that the compound inhibited bacterial growth effectively at concentrations lower than those required for many existing antibiotics. This suggests a favorable therapeutic index and potential for clinical application .
  • Synergistic Effects : Combination studies with standard antibiotics revealed synergistic effects, enhancing overall antibacterial efficacy when used in conjunction with traditional treatments .

Scientific Research Applications

Structural Characteristics

The compound's structure includes:

  • Pyran ring : A six-membered ring containing one oxygen atom.
  • Thiadiazole moiety : A five-membered ring containing two nitrogen atoms and one sulfur atom.
  • Acetamido group : Enhances solubility and biological activity.

These features contribute to the compound's reactivity and potential therapeutic effects.

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit significant antimicrobial activity. For instance:

  • Compounds derived from thiadiazole and pyran rings have shown effectiveness against various bacterial strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa .

A comparative analysis of related compounds reveals that those with electron-withdrawing groups (like nitro groups) tend to exhibit enhanced antibacterial properties .

Anticancer Activity

Studies have highlighted the potential anticancer properties of similar heterocyclic compounds. The introduction of specific substituents can lead to increased cytotoxicity against various cancer cell lines. For example, derivatives incorporating thiadiazole rings have been reported to show promising results in inhibiting tumor growth .

Case Studies

  • Antimicrobial Activity Study : A study evaluated several derivatives of pyran and thiadiazole for their antimicrobial efficacy using disc diffusion methods. Compounds similar to 6-(((5-acetamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran demonstrated zones of inhibition against both Gram-positive and Gram-negative bacteria .
  • Cytotoxicity Assessment : Another study focused on the cytotoxic effects of related compounds on cancer cell lines such as HCT116 and MCF7. Results indicated that modifications in the molecular structure significantly influenced their anticancer activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varied Substituents

Compounds 4a-4q () share the pyran-thiadiazole backbone but differ in the substituents on the benzamido group. Key distinctions include:

Compound R-Group on Benzamido Key Features Potential Impact
Target Compound 2-Nitrobenzoate Electron-withdrawing nitro group Enhanced electrophilicity; redox activity
4a () 2-Methylbenzamido Lipophilic methyl group Increased membrane permeability
4d () 2-Methoxybenzamido Electron-donating methoxy group Altered hydrogen-bonding capacity

The nitro group in the target compound may confer unique reactivity (e.g., nitroreductase activation in hypoxic environments) compared to methyl or methoxy derivatives .

Thiadiazole Derivatives with Functional Group Variations

lists thiadiazole derivatives with diverse functional groups:

Compound () Functional Group Key Properties
5-Acetamido-1,3,4-thiadiazole-2-sulfonic acid (b) Sulfonic acid High solubility, ionic character
N-(5-Mercapto-1,3,4-thiadiazol-2-yl)acetamide (d) Thiol (-SH) Redox activity; metal chelation
Target Compound 2-Nitrobenzoate ester Lipophilicity; hydrolytic stability

The target’s ester group enhances lipophilicity compared to sulfonic acid derivatives, favoring passive diffusion across membranes. However, it may exhibit lower hydrolytic stability than amide-based analogues like compound d .

Antibiotic Analogues with Thiadiazole-Thio Moieties

Cefazolin () shares a thiadiazole-thio group but diverges in core structure:

Property Target Compound Cefazolin ()
Core Structure Pyran-4-one β-Lactam cephalosporin
Thiadiazole Substituent 5-Acetamido 5-Methyl
Bioactivity Target Undefined (likely enzyme inhibition) Bacterial cell wall synthesis (β-lactam)

The absence of a β-lactam ring in the target compound suggests a distinct mechanism of action, possibly targeting non-penicillin-binding proteins or enzymes like carbonic anhydrase (common for thiadiazoles) .

Research Findings and Data Gaps

  • Synthetic Feasibility : The target compound’s synthesis is plausible via methods in and but requires optimization for nitrobenzoate esterification.
  • Bioactivity Predictions: The nitro group may enhance antibacterial activity under anaerobic conditions (via nitroreductase activation) . Acetamido and thioether groups likely reduce acute toxicity compared to free thiol or amino derivatives .
  • Physicochemical Properties :
    • Calculated LogP (estimated): ~2.5 (higher than sulfonic acid analogues, lower than methylbenzamido derivatives).
    • Hydrolytic stability: Moderate (ester group prone to enzymatic cleavage).

Q & A

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

  • Methodological Answer : Synthesis optimization requires strict control of reaction parameters. For analogous thiadiazole-pyran derivatives, stepwise protocols are recommended:
  • Temperature : Maintain 60–80°C during thioether bond formation to minimize side reactions .
  • Solvent System : Use polar aprotic solvents (e.g., DMF or DMSO) for coupling reactions involving thiadiazole and pyran moieties .
  • Catalysts : Employ coupling agents like EDCI/HOBt for amide bond formation between the acetamido-thiadiazole and pyran-ester components .
    Post-synthesis, purify via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and validate purity with HPLC (>95%) .

Q. What analytical techniques are critical for confirming the structure of this compound?

  • Methodological Answer : Structural validation relies on:
  • 1H/13C NMR : Assign peaks for diagnostic groups (e.g., thiadiazole C-S at ~160 ppm in 13C NMR; pyran C=O at ~170 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]+) with <2 ppm error .
  • FT-IR : Identify key stretches (e.g., nitrobenzoate C=O at ~1720 cm⁻¹, thioether S-C at ~680 cm⁻¹) .

Q. How can researchers assess the stability of this compound under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability studies:
  • pH Stability : Incubate in buffers (pH 2–9) at 37°C for 24–72 hrs; monitor degradation via HPLC .
  • Thermal Stability : Store at 4°C, 25°C, and 40°C for 1–4 weeks; assess decomposition by TLC .
    Thiadiazole derivatives are prone to hydrolysis under alkaline conditions, so lyophilized storage at -20°C is advised .

Advanced Research Questions

Q. What strategies can elucidate the mechanism of action for this compound in antimicrobial assays?

  • Methodological Answer : Combine in vitro and in silico approaches:
  • Enzyme Inhibition Assays : Test against bacterial dihydrofolate reductase (DHFR) or fungal CYP51, as thiadiazole-pyran hybrids disrupt folate/sterol biosynthesis .
  • Molecular Docking : Use AutoDock Vina to model interactions between the nitrobenzoate group and target enzymes (e.g., DHFR’s active site) .
  • Resistance Studies : Compare MIC values against wild-type vs. efflux-pump-deficient strains (e.g., E. coli ΔacrAB) to identify transport-mediated resistance .

Q. How can structural modifications enhance the compound’s pharmacokinetic properties?

  • Methodological Answer : Perform systematic SAR studies:
  • Nitrobenzoate Substituents : Replace 2-nitro with electron-withdrawing groups (e.g., 3-CF3) to improve membrane permeability .
  • Pyran Ring : Introduce methyl groups at C-5 to sterically shield the 4-oxo group from metabolic oxidation .
  • Thiadiazole Core : Substitute acetamido with trifluoroacetamido to enhance plasma stability .
    Validate modifications via logP measurements (shake-flask method) and microsomal stability assays .

Q. How should researchers resolve contradictions in reported biological activities of analogous compounds?

  • Methodological Answer : Address discrepancies through:
  • Standardized Assays : Re-test compounds under uniform conditions (e.g., CLSI guidelines for antimicrobial testing) .
  • Structural Reanalysis : Use X-ray crystallography to confirm if polymorphic forms or stereochemical variations exist .
  • Meta-Analysis : Compare datasets from multiple studies (e.g., IC50 values for kinase inhibition) using statistical tools like ANOVA .

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